molecular formula C23H29ClN2O B10775947 N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopropanecarboxamide,monohydrochloride

Cat. No.: B10775947
M. Wt: 390.0 g/mol
InChI Key: OQSQBRBFHQCCAD-PDKFYKBUSA-N
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Description

Cyclopropyl fentanyl-d5 (hydrochloride) is an isotopically labeled analog of cyclopropyl fentanyl, a synthetic opioid. This compound is primarily used as an analytical reference standard in forensic and toxicological research. The deuterium labeling (d5) allows for precise quantification and differentiation from non-labeled analogs in various analytical techniques .

Preparation Methods

The synthesis of cyclopropyl fentanyl-d5 (hydrochloride) involves several steps:

    Starting Materials: The synthesis begins with the preparation of deuterated phenylacetic acid.

    Cyclopropanation: The deuterated phenylacetic acid undergoes cyclopropanation to form the cyclopropyl group.

    Amidation: The cyclopropyl group is then coupled with N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]amine to form the amide bond.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and quality.

Chemical Reactions Analysis

Cyclopropyl fentanyl-d5 (hydrochloride) undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include deuterated analogs of cyclopropyl fentanyl with modified functional groups.

Mechanism of Action

Cyclopropyl fentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and produces analgesic effects . The molecular targets involved include the mu-opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

Cyclopropyl fentanyl-d5 (hydrochloride) is unique due to its deuterium labeling, which allows for precise analytical differentiation from non-labeled analogs. Similar compounds include:

These compounds share similar pharmacological profiles but differ in their chemical structures and specific research applications.

Properties

Molecular Formula

C23H29ClN2O

Molecular Weight

390.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride

InChI

InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H/i2D,5D,6D,9D,10D;

InChI Key

OQSQBRBFHQCCAD-PDKFYKBUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CC4)[2H])[2H].Cl

Canonical SMILES

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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